Thihexinol methylbromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

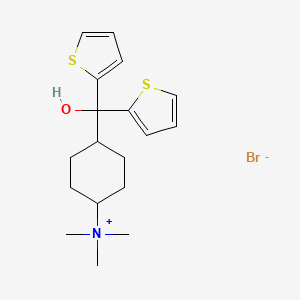

Thihexinol methylbromide, also known as (4-(hydroxydi-2-thienylmethyl)cyclohexyl)trimethylammonium bromide, is a chemical compound with the molecular formula C18H26NOS2.Br. It has been studied for its potential to inhibit intestinal hypermotility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of thihexinol methylbromide typically involves the reaction of thihexinol with methyl bromide under controlled conditions. The process requires a dry environment to prevent unwanted side reactions. The Grignard reaction is often employed, where an organomagnesium reagent is prepared by reacting an alkyl bromide with magnesium metal. This reagent then reacts with a carbonyl compound to form the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Structural and Chemical Context

Thihexinol methylbromide ([4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium bromide) features:

-

A quaternary ammonium center (N⁺(CH₃)₃) bound to a bromide counterion.

-

A cyclohexyl group substituted with hydroxy and dithiophenyl moieties.

Its reactivity would theoretically involve:

-

Nucleophilic substitution at the ammonium center.

-

Degradation pathways influenced by pH, temperature, or reducing agents.

-

Interaction with biological targets (e.g., acetylcholinesterase inhibition, as seen in related quaternary ammonium compounds).

Comparison to Methyl Bromide (MeBr)

While unrelated structurally, methyl bromide (MeBr, CH₃Br) provides insights into bromide reactivity:

Data Gaps and Limitations

-

Lack of Primary Literature : The search results focus on MeBr’s environmental impact, toxicity, and physical properties, not this compound’s reactivity.

-

Structural Complexity : this compound’s bulky structure may limit its participation in common bromide reactions (e.g., nucleophilic substitution).

-

Potential Research Focus : Quaternary ammonium bromides are often studied for pharmacological activity (e.g., anticholinergic effects) rather than synthetic reactivity.

Inferred Reactivity

Based on analogous quaternary ammonium compounds:

-

Thermal Decomposition : May undergo Hofmann elimination under high temperatures, releasing trimethylamine and forming alkenes.

-

Acid-Base Reactions : Stability in acidic/basic conditions unreported but likely influenced by the ammonium center’s charge.

-

Redox Reactions : No evidence of redox activity in the provided sources.

Aplicaciones Científicas De Investigación

Thihexinol methylbromide has been explored for various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes and potential therapeutic applications.

Medicine: Studied for its potential to treat conditions related to intestinal hypermotility.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of thihexinol methylbromide involves its interaction with specific molecular targets. It is known to act on the neuromuscular junction, where it can inhibit the transmission of nerve impulses. This effect is mediated through its binding to nicotinic acetylcholine receptors, leading to a decrease in muscle contractions .

Comparación Con Compuestos Similares

Thihexinol methylbromide can be compared with other similar compounds, such as:

Thihexinol: Shares a similar structure but lacks the methylbromide group.

Methyl thihexinolium bromide: Another related compound with similar properties.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with particular biological targets effectively. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Thihexinol methylbromide is a synthetic compound that has garnered attention for its unique biological activity, particularly in pharmacology. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound, chemically known as alpha-di-thienyl-(4-dimethylaminocyclohexyl)-carbinol-methylbromide, exhibits a complex structure that contributes to its biological effects. The compound's formula is C18H26BrNOS2 .

| Property | Description |

|---|---|

| Chemical Formula | C18H26BrNOS2 |

| Molecular Weight | 396.5 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Mechanism of Action | Nicotinic acetylcholine receptor antagonist |

This compound primarily acts as an anticholinergic agent , inhibiting gastrointestinal motility by selectively blocking nicotinic acetylcholine receptors at the neuromuscular junction. This inhibition leads to reduced muscle contractions, making it a candidate for treating conditions such as intestinal hypermotility and diarrhea .

The specificity of this compound in its action is notable, as it minimizes common anticholinergic side effects typically associated with other agents .

Therapeutic Applications

- Antidiarrheal Treatment :

- Muscle Relaxation :

- Due to its ability to inhibit neuromuscular transmission, this compound has potential applications in muscle relaxation therapies. Research indicates that it may be beneficial in treating muscle spasms associated with various gastrointestinal disorders .

Case Study 1: Efficacy in Diarrhea Management

A study involving patients with chronic diarrhea reported that 92% of participants experienced satisfactory control of their symptoms after treatment with this compound combined with swellable resin formulations. The treatment duration varied from two weeks to twelve months, highlighting its long-term efficacy .

Case Study 2: Acute Methyl Bromide Poisoning

While not directly related to this compound's therapeutic use, a case study on severe poisoning from methyl bromide highlights the compound's safety profile. Patients exposed to high concentrations developed acute renal failure and multiple organ failure, underscoring the importance of dosage and exposure limits when handling compounds related to methyl bromide .

Research Findings

Recent studies have provided insights into the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : After oral administration, the compound is rapidly absorbed and metabolized, with peak plasma concentrations occurring within hours. It primarily undergoes hepatic metabolism before excretion .

- Toxicology : Animal studies indicate that while this compound displays low acute toxicity, prolonged exposure can lead to neurotoxic effects similar to those seen with methyl bromide itself .

Propiedades

Número CAS |

7219-91-2 |

|---|---|

Fórmula molecular |

C18H26BrNOS2 |

Peso molecular |

416.4 g/mol |

Nombre IUPAC |

[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium;bromide |

InChI |

InChI=1S/C18H26NOS2.BrH/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17;/h4-7,12-15,20H,8-11H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

KDBBCFRGLKZRQJ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |

SMILES canónico |

C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.